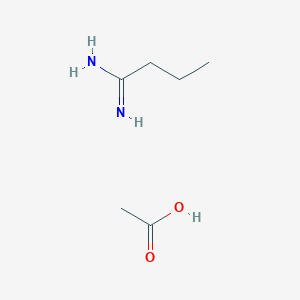
Butyramidine HOAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramidine HOAc, also known as butyramide, is an organic compound belonging to the class of fatty amides. It is the amide derivative of butyric acid and has the molecular formula C₄H₉NO. At room temperature, butyramide is a white crystalline solid that is freely soluble in water and ethanol but slightly soluble in diethyl ether .
Méthodes De Préparation
Butyramidine HOAc can be synthesized through several methods:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: In this method, butyryl chloride reacts with ammonium salts to form butyramide.
Reduction of Butyraldoxime: Butyramide can also be synthesized by reducing butyraldoxime.
Analyse Des Réactions Chimiques
Butyramidine HOAc undergoes various chemical reactions, including:
Oxidation: Butyramide can be oxidized to produce butyric acid.
Reduction: It can be reduced to form butylamine.
Substitution: Butyramide can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include butyric acid, butylamine, and various substituted amides .
Applications De Recherche Scientifique
Butyramidine HOAc has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being studied for their potential therapeutic applications, including as anticonvulsants and inhibitors of histone deacetylases.
Mécanisme D'action
The mechanism of action of butyramidine HOAc involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit histone deacetylases, leading to changes in gene expression and cellular function. This inhibition can result in the suppression of cell proliferation and the induction of cell differentiation .
Comparaison Avec Des Composés Similaires
Butyramidine HOAc can be compared with other similar compounds such as:
Isobutyramide: Similar to butyramide but with a different structural arrangement.
Acetamide: A smaller amide with different chemical properties.
Propionamide: Another amide with a shorter carbon chain.
This compound is unique due to its specific molecular structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry .
Propriétés
IUPAC Name |
acetic acid;butanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h2-3H2,1H3,(H3,5,6);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBWTXNVPULBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














